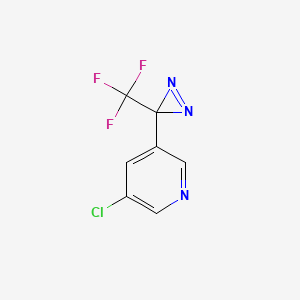

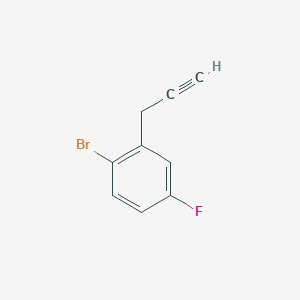

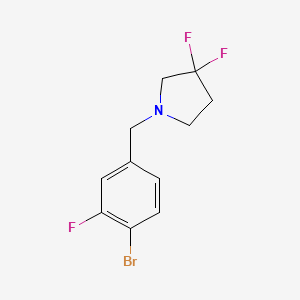

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene

Descripción general

Descripción

“1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene derivatives involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) . 4-Bromofluorobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene” is planar . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .Chemical Reactions Analysis

“1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene” include a molecular weight of 150.15 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Radiopharmaceutical Applications

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene has been utilized in the synthesis of radiopharmaceuticals. For instance, the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene was achieved from its bromo analogue. This compound and similar halomethyl-[18F]fluoromethyl-benzenes, developed through nucleophilic substitution reactions, serve as potential bifunctional labelling agents in radiopharmacy (Namolingam, Luthra, Brady, & Pike, 2001).

Dendrimer Synthesis

Another significant application is in the modular construction of dendritic carbosilanes. 1-Bromo-4-(prop-2-enyl)benzene undergoes regiospecific hydrosilylation, offering an efficient route to molecular building block precursors. These precursors facilitate sequential divergent and convergent steps crucial in the synthesis and organization of modified carbosilane dendrimers (Casado & Stobart, 2000).

Organic Synthesis and Biological Activity

In organic synthesis, a method has been developed for synthesizing (prop-2-ynyloxy) benzene derivatives using 1-bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene. This method yielded compounds with promising antibacterial and antiurease activities, highlighting its potential in pharmaceutical applications (Batool et al., 2014).

Fluorescence Research

The compound has also found use in fluorescence research. A study focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl) benzene, involving the reaction of 1-bromo-4-bromomethyl-benzene with trimethyl phosphite, explored its photoluminescence properties in both solution and solid states, demonstrating its potential in material sciences (Zuo-qi, 2015).

Crystallography and Solid-State Chemistry

In crystallography, 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, a derivative of the compound, was studied for its supramolecular features. This research contributes to understanding the intermolecular interactions and structural properties of such compounds in the solid state (Stein, Hoffmann, & Fröba, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-fluoro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTALCZXGCLHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

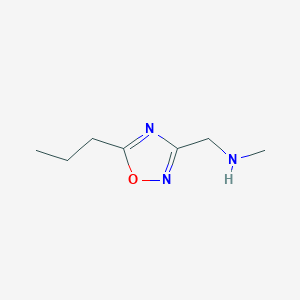

C#CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B1415767.png)

![4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one](/img/structure/B1415769.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)

![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)